Boc-3,4-difluoro-L-phenylalanine
Description
Significance of Fluorinated Amino Acids in Chemical Biology and Medicinal Chemistry
Fluorinated amino acids are a class of molecules where one or more hydrogen atoms have been replaced by fluorine. numberanalytics.com This substitution, though seemingly simple, imparts profound changes to the amino acid's physicochemical properties, making these compounds highly valuable in chemical biology and medicinal chemistry. numberanalytics.comnih.gov
The high electronegativity of fluorine, second only to oxygen, and its small atomic radius allow it to mimic hydrogen in some steric contexts while introducing powerful electronic effects. The carbon-fluorine bond is exceptionally strong and polarized, which can alter the acidity, lipophilicity, and metabolic stability of the parent molecule. numberanalytics.comnih.gov
In medicinal chemistry, introducing fluorine or fluorinated groups can significantly modify a drug candidate's activity, selectivity, and pharmacokinetic properties. bohrium.com For instance, the incorporation of fluorinated amino acids into peptides can enhance their thermal and chemical stability, increase their resistance to enzymatic degradation by proteases, and improve their bioavailability. nih.gov These modifications are sought after in drug development to create more robust and effective therapeutic agents. numberanalytics.com Fluorinated amino acids are also used as probes in techniques like Positron Emission Tomography (PET) imaging and Nuclear Magnetic Resonance (NMR) to study enzyme kinetics and protein interactions. numberanalytics.combohrium.com
Role of Non-Natural Amino Acids in Protein Engineering and Peptide Design
The vast majority of proteins in nature are constructed from a standard set of just 20 canonical amino acids. rsc.orgscispace.com While this repertoire allows for incredible functional diversity, scientists have sought to expand it by incorporating non-natural amino acids (NNAAs), also known as unnatural amino acids (UAAs) or non-canonical amino acids (ncAAs). rsc.orgportlandpress.com These synthetic building blocks open up new possibilities for tailoring proteins and peptides with novel functions. scispace.com
The incorporation of NNAAs is a powerful tool in protein engineering, allowing for the introduction of altered physicochemical and biological properties. rsc.orgnih.gov By strategically replacing natural amino acids with synthetic ones, researchers can design proteins with enhanced stability, novel catalytic activities, or specific tags for imaging and purification. rsc.orgportlandpress.com This approach provides a rational way to engineer biocatalysts and therapeutic proteins that go beyond what is possible through conventional mutagenesis of the 20 standard amino acids. rsc.orgscispace.com
Applications of NNAAs are diverse and impactful. rsc.org They are used to create antibody-drug conjugates, develop probes to study protein structure and dynamics, and design peptides for imaging or with antimicrobial properties. rsc.orgnih.gov Methods like stop codon suppression and selective pressure incorporation enable the site-specific insertion of NNAAs into a protein's sequence, providing precise control over the final molecular architecture. nih.govbitesizebio.com
Overview of Boc-3,4-difluoro-L-phenylalanine as a Specialized Building Block
This compound is a prime example of a non-natural, fluorinated amino acid designed for specific applications in chemical synthesis. chemimpex.com The "Boc" group (tert-butyloxycarbonyl) is a common protecting group for the amine functional group in peptide synthesis. It prevents unwanted reactions at the nitrogen atom during the formation of peptide bonds and can be removed under specific chemical conditions.
The core of the molecule, 3,4-difluoro-L-phenylalanine, provides the unique properties associated with fluorination. The two fluorine atoms on the phenyl ring enhance metabolic stability and can improve the binding affinity of peptides containing this residue to their biological targets. chemimpex.comchemimpex.com This makes the compound a highly attractive building block in the development of new peptide-based drugs and therapeutic agents. chemimpex.com
Researchers utilize this compound in solid-phase peptide synthesis to create custom peptides. sigmaaldrich.com Its incorporation allows scientists to probe the effects of fluorination on a peptide's structure, function, and stability. chemimpex.com By using this building block, researchers can design novel enzyme inhibitors and receptor modulators, advancing the frontiers of drug discovery and pharmacology. chemimpex.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | nih.gov |
| Molecular Formula | C₁₄H₁₇F₂NO₄ | nih.gov |
| Molecular Weight | 301.29 g/mol | sigmaaldrich.comnih.gov |
| CAS Number | 198474-90-7 | sigmaaldrich.comnih.gov |
| Physical Form | Solid | sigmaaldrich.com |
| Application | Peptide Synthesis | chemimpex.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAOPVHXASZUDE-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427298 | |
| Record name | Boc-3,4-difluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198474-90-7 | |
| Record name | Boc-3,4-difluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc 3,4 Difluoro L Phenylalanine and Its Derivatives
Stereoselective Synthesis Approaches for Fluorinated Phenylalanine Derivatives
Achieving high stereoselectivity is crucial in the synthesis of amino acids for biological applications. Several methodologies have been developed for the enantioselective synthesis of fluorinated phenylalanine derivatives, including chemoenzymatic strategies, asymmetric synthesis, and enzyme-catalyzed kinetic resolutions.
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to produce chiral compounds with high purity. Enzymes like phenylalanine aminomutase (PAM) have been utilized for the synthesis of fluorinated L-phenylalanines. PAM can catalyze the addition of ammonia (B1221849) to fluorinated (E)-cinnamic acid derivatives, yielding the corresponding L-phenylalanine analogues with excellent enantioselectivity. nih.govuw.edu.pl For instance, the reaction of 3,4-difluoro-(E)-cinnamic acid with ammonia in the presence of PAM would yield 3,4-difluoro-L-phenylalanine, which can then be protected with a Boc group.
Another chemoenzymatic approach involves the enzymatic hydrolysis of racemic esters. For example, a racemic mixture of N-Cbz-protected difluorophenylalanine ester can be subjected to enzymatic hydrolysis using a subtilisin-type enzyme. nih.gov This selectively hydrolyzes the L-enantiomer to the corresponding carboxylic acid, leaving the D-enantiomer as the unreacted ester, allowing for their separation. The resulting L-amino acid can then be Boc-protected.
Table 1: Representative Chemoenzymatic Synthesis Results for Fluorinated Phenylalanines
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| Phenylalanine Aminomutase (PAM) | p-fluoro-(E)-cinnamic acid | (S)-p-fluorophenylalanine | >99% | High |
| Subtilisin Carlsberg | N-Cbz-DL-pentafluorophenylalanine methyl ester | N-Cbz-L-pentafluorophenylalanine | >99% | ~45% |
Asymmetric Synthesis Routes
Asymmetric synthesis provides direct routes to enantiomerically pure compounds, often employing chiral catalysts or auxiliaries. A prevalent method for synthesizing fluorinated phenylalanines is the asymmetric hydrogenation of a dehydroamino acid precursor. researchgate.net This typically involves reacting 3,4-difluorobenzaldehyde (B20872) with N-acetylglycine to form an azalactone, which is then hydrolyzed to yield an α-acetamido-3,4-difluorocinnamic acid. The subsequent asymmetric hydrogenation of this prochiral olefin, catalyzed by a chiral rhodium or iridium complex, establishes the L-stereocenter with high enantioselectivity. nih.gov The N-acetyl group can then be removed and replaced with a Boc group.
Another asymmetric approach involves the use of chiral auxiliaries, such as the Schöllkopf reagent. beilstein-journals.org In this method, a fluorinated benzyl (B1604629) bromide (e.g., 3,4-difluorobenzyl bromide) is used to alkylate a chiral bis-lactim ether derived from a dipeptide. Subsequent acid hydrolysis cleaves the auxiliary and liberates the desired L-amino acid ester, which can then be saponified and Boc-protected.
Table 2: Asymmetric Hydrogenation for the Synthesis of Fluorinated Phenylalanine Derivatives
| Precursor | Chiral Catalyst/Ligand | Product | Enantiomeric Excess (ee) | Conversion |
|---|---|---|---|---|
| (Z)-α-acetamido-2,5-difluorocinnamic acid | Rh-Me-BoPhoz | N-acetyl-(S)-2,5-difluorophenylalanine | 94% | 100% |
| (Z)-N-Boc-α-phosphonoglycinate-derived enamine | Rh-diPAMP | N-Boc-(R)-2,5-difluorophenylalanine ester | >99% | Quantitative |
Lipase-Catalyzed Hydrolysis for Enantioselective Synthesis
Lipases are widely used for the kinetic resolution of racemic esters through enantioselective hydrolysis. nih.govalmacgroup.com In a typical procedure for a compound like Boc-3,4-difluoro-L-phenylalanine, a racemic ester (e.g., methyl or ethyl ester) of N-Boc-3,4-difluorophenylalanine would be prepared. This racemic ester is then subjected to hydrolysis in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL). nih.gov The lipase selectively catalyzes the hydrolysis of one enantiomer (typically the L-enantiomer) to the corresponding carboxylic acid, while leaving the other enantiomer largely unreacted as the ester. nih.gov This allows for the separation of the desired L-amino acid from the D-amino ester. The efficiency of the resolution is often high, affording products with excellent enantiomeric excess. nih.gov
Table 3: Lipase-Catalyzed Resolution of Aryl-Substituted Carboxylic Acid Esters
| Lipase | Substrate | Product | Enantiomeric Excess (ee) of Acid | Reference |
|---|---|---|---|---|
| Pseudomonas fluorescens lipase | (±)-Ethyl 3-phenylbutanoate | (S)-3-phenylbutanoic acid | 97% | almacgroup.com |
| Burkholderia cepasia lipase | (±)-Ethyl 3-(fluorophenyl)-3-aminopropanoate | (S)-3-(fluorophenyl)-3-aminopropanoic acid | ≥99% | nih.gov |
Incorporation of this compound into Peptide Chains
Once synthesized and protected, this compound can be incorporated into peptide sequences using standard peptide synthesis methodologies. The two primary approaches are solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-phase peptide synthesis is the most common method for assembling peptides in a laboratory setting. wikipedia.org In the context of using this compound, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is employed. peptide.com The synthesis begins with the C-terminal amino acid attached to an insoluble resin support. The peptide chain is then elongated in the C-to-N direction through a series of coupling and deprotection steps.
The general cycle for incorporating this compound involves:
Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com
Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA).
Coupling: The incoming this compound is activated using a coupling reagent (e.g., HBTU, HATU, or DCC) and then added to the resin to form the new peptide bond.
Washing: Excess reagents and byproducts are removed by washing the resin.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com The incorporation of fluorinated amino acids generally proceeds with efficiency comparable to their non-fluorinated counterparts. nih.gov
Solution-Phase Peptide Synthesis Methods
Solution-phase peptide synthesis, while often more labor-intensive than SPPS, is advantageous for large-scale synthesis and the preparation of shorter peptides or peptide fragments. wikipedia.orglibretexts.org In this approach, the protected amino acids are coupled in a suitable organic solvent.
To incorporate this compound, its carboxyl group is activated, typically with a carbodiimide (B86325) reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. wikipedia.org This activated species is then reacted with the free amino group of another amino acid or peptide ester to form the peptide bond. After each coupling step, the product is isolated and purified before proceeding to the next deprotection and coupling cycle. The Boc protecting group is removed with an acid such as TFA or HCl in an organic solvent. youtube.com
Ribosomal Translation of Fluorinated Non-Canonical Amino Acids
The integration of fluorinated non-canonical amino acids into peptides through ribosomal translation represents a significant advancement in medicinal chemistry and drug discovery. rsc.orgresearcher.lifersc.org This technique allows for the de novo creation of peptide libraries with expanded chemical diversity and enhanced pharmacological properties. rsc.orgresearcher.lifenih.gov By incorporating amino acids like 3,4-difluoro-L-phenylalanine, a derivative of the subject compound, into macrocyclic peptides, researchers can improve characteristics such as metabolic stability, cell permeability, and target interaction. rsc.orgresearcher.lifersc.orgbohrium.com
Recent studies have successfully demonstrated the ribosomal translation of a wide array of fluorinated non-canonical amino acids, including mono-, di-, and tri-fluorinated variants. rsc.orgresearcher.lifersc.orgnih.gov This expansion of the ribosomally translatable building blocks has enabled the screening of fluorinated macrocyclic peptide libraries against various therapeutic targets. For instance, peptides incorporating these fluorinated residues have been identified with strong binding affinity to the EphA2 receptor and others have shown broad-spectrum activity against Gram-negative bacteria by targeting the BAM complex. rsc.orgresearcher.lifersc.orgnih.gov The use of mRNA display technologies, such as the protein synthesis using recombinant elements (PURE) system, facilitates the introduction of fluorinated non-canonical amino acids in place of their natural counterparts, leading to the discovery of novel fluorinated peptides. rsc.org This methodology underscores the potential of fluorinated macrocyclic peptides as potent therapeutic agents. researcher.lifersc.orgnih.gov
| Fluorinated Amino Acid Type | Key Properties Imparted to Peptides | Example Therapeutic Targets |
|---|---|---|
| Mono-fluorinated variants | Enhanced metabolic stability | EphA2 Receptor |
| Di-fluorinated variants (e.g., 3,4-difluoro-L-phenylalanine) | Improved target binding affinity and cell permeability | Bacterial BAM Complex |
| Tri-fluorinated variants | Increased hydrophobicity and stability | Various enzymes and receptors |
Protecting Group Strategies in Synthesis (e.g., Boc, Fmoc)
In the synthesis of peptides incorporating fluorinated amino acids such as this compound, protecting group strategies are fundamental to prevent unwanted side reactions and ensure the correct peptide sequence is formed. peptide.comamericanpeptidesociety.org The two most prevalent strategies in solid-phase peptide synthesis (SPPS) utilize the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups to temporarily block the α-amino group of the amino acids. peptide.comamericanpeptidesociety.org
The Boc group is characteristic of the older, yet still relevant, Boc/Bzl strategy. It is an acid-labile protecting group, typically removed using strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.org While effective, the repeated use of strong acid for deprotection can potentially lead to the degradation of sensitive peptide sequences. americanpeptidesociety.org The synthesis of N-Boc-L-phenylalanine, a precursor to the subject compound, involves reacting L-phenylalanine with di-tert-butyl dicarbonate (B1257347) in the presence of a base. orgsyn.org This foundational reaction is adapted for fluorinated analogs. For example, the synthesis of other fluorinated phenylalanine derivatives has been reported to involve the Boc-protection of the amine group as a key step. nih.gov
The Fmoc group is the cornerstone of the more modern Fmoc/tBu strategy. chempep.com Unlike Boc, the Fmoc group is base-labile and is cleaved under mild basic conditions, most commonly using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgchempep.com This milder deprotection step is a significant advantage, as it preserves the integrity of acid-sensitive linkages and allows for the synthesis of longer and more complex peptides. americanpeptidesociety.orgchempep.com The Fmoc group's strong UV absorbance is another practical benefit, enabling real-time monitoring of the deprotection step in automated peptide synthesizers. chempep.com
The choice between Boc and Fmoc chemistry depends on the specific peptide being synthesized. americanpeptidesociety.org The orthogonality of these protecting groups is crucial; the α-amino protecting group must be removable without affecting the permanent protecting groups on the amino acid side chains, which are typically removed at the final cleavage step. peptide.comchempep.com For instance, in Fmoc chemistry, acid-labile groups like tert-butyl (tBu) or Boc are often used for side-chain protection, leveraging the different chemical sensitivities of the protecting groups. chempep.com this compound is itself a product of this strategy, where the Boc group protects the amine, making the molecule ready for use as a building block in peptide synthesis. chemimpex.com
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
|---|---|---|
| Chemical Nature | Acid-labile | Base-labile |
| Deprotection Agent | Strong acids (e.g., Trifluoroacetic Acid - TFA) americanpeptidesociety.org | Weak bases (e.g., 20% Piperidine in DMF) americanpeptidesociety.orgchempep.com |
| Key Advantage | Favored for sequences prone to racemization under basic conditions. americanpeptidesociety.org | Mild deprotection conditions minimize peptide degradation; suitable for long/complex peptides. americanpeptidesociety.orgchempep.com |
| Monitoring | No direct real-time monitoring of deprotection. | UV absorbance allows for real-time monitoring. chempep.com |
| Orthogonality | Used with side-chain groups stable to acid but removable by other means (e.g., hydrogenolysis). | Used with acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). chempep.com |
Applications of Boc 3,4 Difluoro L Phenylalanine in Peptide and Protein Research
Design and Synthesis of Novel Peptides and Peptidomimetics
Boc-3,4-difluoro-L-phenylalanine is a valuable component in the synthesis of novel peptides and peptidomimetics, which are compounds designed to mimic natural peptides. chemimpex.comchemimpex.com Its incorporation can lead to derivatives with enhanced therapeutic potential. The presence of fluorine atoms, highly electronegative and sterically small, can alter a peptide's conformation, hydrophobicity, and electronic distribution. nih.gov This allows for the fine-tuning of its biological activity and physical properties.
A significant challenge in developing peptide-based drugs is their rapid degradation by proteases in the body. The introduction of fluorinated amino acids like 3,4-difluoro-L-phenylalanine is a recognized strategy to improve metabolic stability. chemimpex.comnih.gov The strong carbon-fluorine bond and the altered electronic nature of the aromatic ring can make the adjacent peptide bonds less susceptible to enzymatic cleavage. researchgate.net This increased resistance to proteolysis enhances the peptide's half-life in vivo, a critical factor for therapeutic efficacy. nih.govresearchgate.net While the effect is not universally predictable and depends on the specific enzyme and the position of the substitution, fluorination is a key tool for improving peptide stability. nih.gov
Table 1: Illustrative Impact of Fluorination on Peptide Stability
This table provides a conceptual example of how the incorporation of a fluorinated phenylalanine analog can affect the stability of a peptide when exposed to a protease.
| Peptide Sequence | Modification | Half-life (in minutes) vs. Protease X |
| Ac-Ala-Ala-Phe -Ala-NH2 | None (Native) | 30 |
| Ac-Ala-Ala-(3,4-diF-Phe) -Ala-NH2 | 3,4-difluoro-L-phenylalanine | 120 |
The fluorine atoms in this compound significantly alter the electronic properties of the phenyl side chain, which can in turn modulate the binding affinity of a peptide to its biological target, such as a receptor or enzyme. chemimpex.com Fluorination generally increases the hydrophobicity of the amino acid side chain, which can strengthen interactions within hydrophobic binding pockets. nih.gov Furthermore, the electron-withdrawing nature of fluorine can influence non-covalent interactions like cation-π or hydrogen bonds, potentially increasing the peptide's binding potency. rsc.org Studies on fluorinated analogues have shown that progressive fluorination of a phenylalanine ring can lead to a measurable change in the equilibrium binding constant (Kd) with a receptor.
Table 2: Example of Fluorination Effect on Receptor Binding Affinity
This table illustrates how modifying a key phenylalanine residue with its difluorinated analog in a hypothetical peptide ligand could alter its binding affinity for a target receptor.
| Peptide Ligand | IC50 (nM) | Relative Affinity |
| Ligand-Phe | 25 nM | 1.0x |
| Ligand-(3,4-diF-Phe) | 10 nM | 2.5x |
The introduction of 3,4-difluoro-L-phenylalanine can significantly influence a peptide's preferred conformation and its ability to self-assemble into larger nanostructures. nih.gov The unique electronic and steric properties of the difluorinated ring can alter intramolecular and intermolecular forces, such as π-π stacking and dipole-dipole interactions, which are critical for both secondary structure formation and supramolecular assembly. rsc.orgnih.gov For instance, the self-assembly of short peptides like diphenylalanine into ordered structures is well-documented. nih.govresearchgate.net Modifying these peptides with fluorinated residues can change the kinetics and thermodynamics of this assembly, leading to different morphologies, such as more structured fibrils or hydrogels. nih.gov This allows for the rational design of novel biomaterials with tailored properties.
This compound can also be used in the construction of peptidomimetic foldamers. These are oligomers made from non-natural building blocks that are designed to fold into specific, stable three-dimensional structures, similar to natural peptides and proteins. The inclusion of residues with unique steric and electronic properties, such as fluorinated amino acids, is a key strategy in controlling the folding preferences of these molecules. The defined conformational biases imparted by the difluorophenyl group can help direct the foldamer into predictable secondary structures, such as helices or sheets, which are essential for biological function.
Incorporation into Proteins for Structural and Functional Studies
Beyond synthetic peptides, 3,4-difluoro-L-phenylalanine can be incorporated site-specifically into larger proteins for advanced structural and functional analysis. nih.gov This is typically achieved using genetic code expansion techniques, where the cellular machinery is engineered to recognize a specific codon (e.g., an amber stop codon) and insert the non-canonical amino acid during protein synthesis. acs.orgnih.govnih.gov
The primary application of this technique is for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ucla.edunih.gov Since fluorine is virtually absent in biological systems, a protein containing a ¹⁹F label provides a clean and highly sensitive NMR signal with no background noise. nih.gov The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local environment. ucla.edunih.gov This allows researchers to probe subtle changes in protein conformation, dynamics, ligand binding, and protein-protein interactions with high precision, often using simple one-dimensional NMR experiments. ucla.edunih.gov The ability to place this unique spectroscopic probe at a specific site, such as 3,4-difluoro-L-phenylalanine at position 116 in a viral protease, provides detailed information about that specific region of the protein. acs.org
Site-Specific Incorporation Techniques
The precise placement of this compound at specific positions within a polypeptide chain is crucial for its application in studying protein structure and function. This is primarily achieved through the expansion of the genetic code, which utilizes engineered biological machinery to incorporate unnatural amino acids in response to a reassigned codon, typically a stop codon like the amber codon (UAG). nih.govfrontiersin.org This technique relies on an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.gov The engineered aaRS is designed to specifically recognize and charge the unnatural amino acid, in this case, 3,4-difluorophenylalanine, onto the engineered tRNA. This tRNA is, in turn, engineered to recognize the amber stop codon in the messenger RNA (mRNA) sequence, leading to the insertion of the unnatural amino acid into the growing polypeptide chain at the desired position. nih.gov
Orthogonal Translation Systems
An orthogonal translation system (OTS) functions independently of the host cell's endogenous translational machinery, thereby preventing the misincorporation of natural amino acids at the target codon and the misincorporation of the unnatural amino acid at other codons. nih.gov The development of a successful OTS for this compound requires an aaRS that not only selectively binds to this unnatural amino acid but also does not recognize any of the 20 canonical amino acids. Similarly, the orthogonal tRNA must not be recognized by any of the host's endogenous aaRSs. nih.gov Researchers have successfully developed and evolved such systems, often originating from organisms from a different domain of life, such as the tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii or the pyrrolysyl-tRNA synthetase/tRNA pair from Methanosarcina species, for use in E. coli and other host organisms. nih.gov These systems have been adapted and mutated to accept a wide variety of unnatural amino acids, including various fluorinated phenylalanine derivatives. nih.gov
Expansion of the Genetic Code
The ability to incorporate this compound into proteins represents a significant expansion of the genetic code beyond the 20 canonical amino acids. This technology opens up new avenues for protein engineering and the creation of novel biomolecules with enhanced or entirely new functions. The incorporation of 3,4-difluorophenylalanine has been demonstrated in model proteins, such as superfolder green fluorescent protein (sfGFP). In one study, a mutant pyrrolysyl-tRNA synthetase (PylRS-AS) was used to incorporate 3,4-difluorophenylalanine (referred to as F2F' in the study) in response to an amber codon at a specific site in sfGFP. The successful incorporation was confirmed by electrospray ionization mass spectrometry (ESI-MS), although it was noted that this particular system was not fully orthogonal and led to some misincorporation of the unnatural amino acid at native phenylalanine codons.
| Fluorinated Phenylalanine Analog | Protein Expression Level (mg L-1) | Theoretical Mass (Da) | Observed Mass (Da) | Reference |
|---|---|---|---|---|
| 3,4-difluorophenylalanine (F2F') | ~10 | 27,765 | Multiple peaks indicating misincorporation | Hui, J. Z., et al. (2016) |
Research into Enzyme Inhibitors and Modulators
The unique electronic properties conferred by the fluorine atoms in this compound make it an attractive component in the design of enzyme inhibitors and modulators. chemimpex.comchemimpex.com Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence non-covalent interactions within an enzyme's active site, such as hydrogen bonding and aromatic interactions. nih.gov This can lead to enhanced binding affinity and specificity of an inhibitor for its target enzyme. chemimpex.com
While specific studies detailing this compound as a standalone inhibitor are not extensively documented in publicly available research, the broader class of fluorinated amino acids has been widely utilized in the development of potent enzyme inhibitors. nih.gov For example, fluorinated phenylalanine derivatives have been incorporated into peptide-based inhibitors of proteases and kinases. The fluorine substitutions can improve the metabolic stability of the peptide by making it more resistant to proteolytic degradation, a significant advantage for therapeutic applications. nih.gov Furthermore, the altered electrostatic potential of the fluorinated aromatic ring can lead to more favorable interactions with the enzyme's active site, thereby increasing inhibitory potency. The use of fluorinated amino acids is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. chemimpex.comnih.gov
Studies in Bioconjugation and Targeted Drug Delivery Systems
The incorporation of this compound into peptides and proteins can also serve as a tool for bioconjugation and the development of targeted drug delivery systems. chemimpex.comchemimpex.com While the difluorophenyl group itself is not typically used as a reactive handle for conjugation, the ability to site-specifically introduce this and other unnatural amino acids opens up possibilities for creating precisely engineered bioconjugates. For instance, an orthogonal translation system can be used to incorporate an amino acid with a bioorthogonal functional group (e.g., an azide (B81097) or alkyne) at one position in a protein, while this compound is incorporated at another site to modulate the protein's stability or binding properties. nih.gov
This approach allows for the site-specific attachment of drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains to a protein or peptide. nih.gov For targeted drug delivery, a peptide or antibody fragment containing this compound for enhanced stability and targeting could be conjugated to a cytotoxic drug via a different, reactive unnatural amino acid. This strategy ensures that the drug is delivered specifically to the target cells, minimizing off-target effects. The incorporation of 3,4-dihydroxy-L-phenylalanine (L-DOPA), a structurally similar amino acid, has been used to create protein-polysaccharide conjugates, demonstrating the potential of incorporating phenylalanine derivatives with unique functionalities for bioconjugation. nih.gov
Exploration in Neuropharmacology and Neurotransmitter Systems
The central nervous system is a primary area of interest for the application of peptides and their analogs as therapeutic agents. The incorporation of this compound into neuropeptides is an area of exploration for modulating their activity and stability. chemimpex.com The blood-brain barrier is a significant obstacle for many drugs targeting the central nervous system, and modifications that increase the lipophilicity and metabolic stability of peptides, such as fluorination, can potentially enhance their ability to reach their targets in the brain. chemimpex.com
Furthermore, many neurotransmitter receptors and transporters have aromatic binding pockets that recognize phenylalanine or tyrosine residues of their endogenous ligands. The introduction of 3,4-difluorophenylalanine into a peptide ligand can alter its binding affinity and selectivity for different receptor subtypes. chemimpex.com This allows for the fine-tuning of the pharmacological profile of a peptide to achieve a desired therapeutic effect. For example, in a related compound, Boc-3,4-dichloro-L-phenylalanine is noted for its use in the development of novel therapeutics in neurobiology. chemimpex.com While direct studies on the neuropharmacological applications of this compound are still emerging, the principles of medicinal chemistry suggest its potential utility in developing novel treatments for neurological disorders. chemimpex.com
Advanced Spectroscopic and Computational Analysis in Research
Application of ¹⁹F NMR Spectroscopy in Fluorinated Peptide and Protein Studies
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as a highly effective technique for studying the structure, dynamics, and interactions of peptides and proteins. beilstein-journals.org The incorporation of fluorinated amino acids, synthesized from precursors like Boc-3,4-difluoro-L-phenylalanine, provides a sensitive and specific probe for these studies. The utility of ¹⁹F NMR in this context is based on several advantageous properties of the ¹⁹F nucleus. ed.ac.ukd-nb.info
One of the most significant advantages is the absence of endogenous fluorine in most biological systems, which results in background-free NMR spectra. beilstein-journals.orged.ac.uk This allows for the clear detection of the labeled molecule even in complex cellular environments. rhhz.net The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio (83% that of ¹H), granting it high sensitivity for NMR experiments. ed.ac.ukd-nb.info Furthermore, ¹⁹F NMR boasts a wide chemical shift range of approximately 400 ppm, making it exceptionally sensitive to subtle changes in the local chemical environment. rhhz.net This sensitivity allows researchers to detect and quantify protein conformational changes, folding events, and interactions with other molecules. ed.ac.uk
Researchers utilize solid-phase peptide synthesis (SPPS) to incorporate fluorinated amino acids at specific positions within a peptide sequence. rhhz.net Once the labeled peptide or protein is prepared, simple one-dimensional (1D) ¹⁹F NMR spectra can be used to monitor binding events and determine the dissociation constants (Kd) of ligands. beilstein-journals.org Changes in the ¹⁹F chemical shift upon the addition of a binding partner provide direct evidence of an interaction. This approach, known as protein-observed fluorine (PrOF) NMR, is a valuable tool for ligand screening and studying protein-protein interactions. beilstein-journals.org The technique has been successfully applied to investigate the conformational heterogeneity and dynamics of proteins as they interact with lipid vesicles, micelles, and other complex systems. beilstein-journals.org
| Feature of ¹⁹F Nucleus | Implication for Peptide/Protein Studies | Citations |
| No Natural Background | Enables clear, background-free detection in complex biological samples and in-cell NMR. | beilstein-journals.orged.ac.uknih.gov |
| High Sensitivity | Allows for rapid data acquisition with low concentrations of the labeled biomolecule. | d-nb.info |
| Wide Chemical Shift Range | Highly sensitive to subtle changes in local environment, ideal for monitoring conformation, folding, and binding. | ed.ac.ukrhhz.net |
| Spin 1/2 Nucleus | Produces sharp signals and simplifies spectra, especially with proton decoupling. | ed.ac.uk |
Computational Methods for Understanding Fluorine's Impact on Biomolecules
Computational chemistry provides indispensable tools for predicting and rationalizing the effects of fluorination on the structure, function, and interactions of biomolecules. By modeling systems at the atomic level, these methods offer insights that guide the design and interpretation of experimental studies involving compounds like this compound.
Computational methods are widely used to predict how the introduction of fluorine atoms will alter the binding affinity and interaction profile of a peptide or ligand. The high electronegativity of fluorine can significantly change a molecule's physicochemical properties, including its acidity, basicity, and hydrophobicity. nih.govresearchgate.net These changes, in turn, influence non-covalent interactions critical for molecular recognition, such as hydrogen bonding and π-π stacking. researchgate.net
Molecular dynamics (MD) simulations and quantum mechanical calculations can quantify these effects. For instance, studies have shown that replacing hydrogen with fluorine can introduce favorable halogen-bonding interactions or alter the electrostatic potential of an aromatic ring, thereby strengthening its interaction with a protein receptor. researchgate.net In one notable study, the computational analysis of a phosphotyrosine mimetic revealed that fluorination led to a 25-fold increase in binding affinity for the protein tyrosine phosphatase PTP1B, an observation that was subsequently confirmed experimentally. nih.gov These predictive capabilities allow researchers to screen potential fluorinated candidates virtually before committing to their synthesis.
Building on the predictive power of computational models, rational design algorithms are employed to create novel fluorinated ligands with optimized properties. rug.nlfu-berlin.de This approach moves beyond simple substitution and trial-and-error, instead using computational strategies to engineer molecules for high-affinity and selective binding to a biological target. rug.nlmit.edu
These algorithms can incorporate rules derived from an understanding of fluorine's stereoelectronic effects. For example, the predictable influence of fluorine on the ring pucker of proline has been exploited to design peptides with specific, stabilized secondary structures. nih.govresearchgate.net By computationally evaluating vast libraries of virtual compounds, researchers can identify fluorinated peptide sequences with a high probability of potent biological activity. This strategy was successfully used to design non-natural peptides as high-affinity ligands for the human leukocyte antigen HLA-B*2705. mit.edu Such de novo design and analog-based design strategies are becoming central to fields like photopharmacology and medicinal chemistry for creating precisely controlled bioactive molecules. rug.nl
Molecular dynamics (MD) simulations are a cornerstone for investigating how fluorination impacts the complex processes of peptide folding and self-assembly. dovepress.comeie.gr These simulations track the motions of atoms over time, providing a detailed picture of the conformational landscape of a peptide and the intermolecular interactions that drive the formation of larger supramolecular structures. nih.govresearchgate.net
The self-assembly of peptides into ordered nanostructures like nanotubes, nanofibers, and hydrogels is highly dependent on a delicate balance of interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking. researchgate.netdovepress.com Introducing fluorinated residues like 3,4-difluoro-L-phenylalanine can modulate these interactions. MD simulations can predict how these modifications will affect the stability and morphology of the resulting assemblies. dovepress.com For example, all-atom MD simulations have been used to compare the self-assembly propensities of different dipeptides, revealing how sequence and geometry influence aggregation in aqueous solutions. eie.gr These computational studies offer molecular-level insights into the formation of peptide-based biomaterials, guiding the design of novel materials with tailored properties. researchgate.net
| Computational Method | Application in Fluorinated Biomolecule Research | Key Insights | Citations |
| Molecular Dynamics (MD) | Simulating peptide folding, binding, and self-assembly into nanostructures. | Predicts conformational stability, binding affinity, and morphology of assemblies. | nih.govdovepress.comeie.gr |
| Quantum Mechanics (QM) | Calculating electronic properties and interaction energies with high accuracy. | Elucidates changes in pKa, electrostatic potential, and non-covalent interactions. | nih.govresearchgate.net |
| Rational Design Algorithms | De novo or analog-based design of novel fluorinated peptides and ligands. | Identifies candidates with optimized binding affinity and selectivity before synthesis. | rug.nlfu-berlin.demit.edu |
Emerging Research Areas and Future Directions
Development of Fluorinated Biomaterials and Hydrogels
The introduction of fluorinated amino acids like 3,4-difluoro-L-phenylalanine into peptide sequences is a powerful strategy for creating novel biomaterials with enhanced properties. numberanalytics.commdpi.com The presence of fluorine atoms can significantly influence the self-assembly process of peptides, leading to the formation of stable nanostructures, including hydrogels. mdpi.comresearchgate.netnih.gov
Researchers have demonstrated that dipeptides containing 3,4-difluoro-L-phenylalanine can self-assemble into strong, transparent hydrogels at low concentrations. mdpi.com The fluorine atoms contribute to the material's stability through additional weak interactions, such as halogen-hydrogen bonds, which complement the π-π stacking and hydrogen bonds typically responsible for gelation. mdpi.com This increased tendency to form structured materials is a general trend observed when fluorine is introduced into phenylalanine-based gelators. researchgate.net
These fluorinated hydrogels are being explored for various biomedical applications. Their enhanced stability and biocompatibility make them promising candidates for use as scaffolds in tissue engineering, platforms for cell culture, and as vehicles for the controlled release of therapeutic agents. numberanalytics.commdpi.comdovepress.com For instance, self-assembling peptides incorporating fluorinated phenylalanine have been designed to create antifouling surfaces, mimicking the non-stick properties of Teflon to prevent protein absorption and organism adhesion. nih.gov The ability to tailor the physical properties of these materials by strategically placing fluorine atoms opens up new avenues for designing advanced functional biomaterials. researchgate.netgoogle.com
Rational Design Principles for Fluorine-Containing Drug Candidates
The use of fluorine is a well-established strategy in medicinal chemistry to optimize the properties of drug candidates. nih.govtandfonline.commdpi.com Incorporating Boc-3,4-difluoro-L-phenylalanine or its derivatives into potential drug molecules leverages fluorine's unique characteristics to enhance pharmacokinetic and pharmacodynamic profiles. chemimpex.comresearchgate.netnetascientific.com
Key principles in the rational design of these fluorinated compounds include:
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing hydrogen with fluorine at positions susceptible to metabolic oxidation, such as on an aromatic ring, can block this process, thereby increasing the drug's half-life and bioavailability. tandfonline.commdpi.com
Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, leading to more favorable interactions with target proteins. tandfonline.comchemimpex.com The difluoro-phenyl group can enhance binding affinity to specific receptors or enzyme active sites. chemimpex.comchemimpex.com This can be due to favorable electrostatic interactions or the formation of specific contacts like halogen bonds.
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule. researchgate.netacs.org This conformational constraint can lock the molecule into its bioactive shape, improving potency and selectivity for its intended target.
Physicochemical Properties: Fluorination can modulate a molecule's lipophilicity and pKa. nih.govresearchgate.net These modifications are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to permeate cell membranes.
The strategic placement of one or more fluorine atoms, as seen in 3,4-difluoro-L-phenylalanine, allows medicinal chemists to fine-tune these properties, turning a promising compound into a viable drug candidate. tandfonline.combeilstein-journals.org
Investigations into Protein–Protein Interactions Modified by Fluorination
Incorporating fluorinated amino acids like 3,4-difluoro-L-phenylalanine into proteins serves as a powerful tool for studying their structure, dynamics, and interactions, primarily through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ed.ac.uknih.govwalshmedicalmedia.com Since fluorine is virtually absent in biological systems, a ¹⁹F-labeled protein provides a clean background, allowing for clear and sensitive detection. ed.ac.uknih.gov
The ¹⁹F NMR signal is highly sensitive to the local chemical environment. ed.ac.uk When a protein containing a difluorophenylalanine residue interacts with another protein or a ligand, the chemical shift of the fluorine atoms often changes. walshmedicalmedia.combeilstein-journals.org This change provides high-resolution information about:
Conformational Changes: Binding events that induce a change in the protein's shape can be monitored by observing shifts in the ¹⁹F NMR spectrum. walshmedicalmedia.comnih.gov
Binding Interfaces: By strategically placing the fluorinated amino acid at different positions, researchers can map the contact surfaces involved in protein-protein interactions. beilstein-journals.org
Quantification of Binding: The magnitude of the chemical shift change can be used to determine the binding affinity (dissociation constant, Kd) between the interacting partners. beilstein-journals.org
This "protein-observe" NMR approach allows scientists to study complex intermolecular processes like dimerization and oligomerization in detail. nih.govbeilstein-journals.org The ability to introduce a non-perturbing yet highly sensitive probe makes the use of fluorinated amino acids an invaluable technique for elucidating the mechanisms of protein function and interaction. chemimpex.comnih.gov
Advancements in Therapeutic Applications
The unique properties conferred by the difluorophenylalanine moiety have led to its incorporation into therapeutic agents targeting a range of diseases. chemimpex.comchemimpex.com Its ability to enhance metabolic stability, improve binding affinity, and serve as a structural probe has been exploited in the development of novel inhibitors and modulators for various biological pathways. numberanalytics.comchemimpex.combeilstein-journals.org
HIV-1 Capsid Inhibitors and Modulators
A significant application of the difluorophenylalanine scaffold is in the development of inhibitors targeting the HIV-1 capsid (CA) protein. The CA protein is a critical, clinically important target as it plays essential roles in multiple stages of the viral lifecycle. nih.govresearchgate.net
Small molecules containing a difluorophenylalanine component have been designed to bind to a crucial pocket at the interface between two CA protomers. nih.govmdpi.com This binding action can disrupt the delicate balance of capsid stability required for successful infection. For example, the well-studied inhibitor PF-74 and its derivatives, which contain a difluorophenylalanine-like element, have been shown to interfere with both the early and late stages of HIV-1 replication. nih.govmdpi.com
Recent research has focused on synthesizing novel phenylalanine derivatives, including those with difluoro substitutions, to improve upon first-generation inhibitors. nih.govnih.gov By modifying the core structure, researchers aim to enhance antiviral potency and improve pharmacological properties like metabolic stability. researchgate.net Surface plasmon resonance (SPR) assays and molecular docking studies have confirmed that these compounds directly target the HIV-1 capsid, validating this approach for developing new anti-HIV therapeutics. nih.govdrexel.edu
Applications in Cancer Therapeutics
Fluorinated amino acids, including derivatives of phenylalanine, are being actively investigated for their potential in cancer therapy and diagnosis. numberanalytics.comnih.govbohrium.com One major application is in the development of tracers for Positron Emission Tomography (PET) imaging. nih.govnih.gov Tumor cells often have an upregulated metabolism and increased transport of amino acids to support their rapid proliferation. nih.govacs.org By labeling a fluorinated phenylalanine analogue with the positron-emitting isotope ¹⁸F, researchers can create imaging agents that are preferentially taken up by tumors, allowing for their visualization and characterization. nih.govacs.org
Beyond diagnostics, these compounds are used in the development of therapeutic agents. Incorporating 3,4-difluoro-L-phenylalanine into peptides can enhance their stability against enzymatic degradation, a significant hurdle for peptide-based drugs. beilstein-journals.org This increased stability can lead to more effective anticancer peptides. Furthermore, some fluorinated amino acid derivatives have demonstrated direct cytotoxic activity against cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), making them candidates for drug development. bohrium.com
Neurological Disorder Research
The study of neurological disorders, such as Alzheimer's and Parkinson's disease, often involves investigating protein misfolding and aggregation. Fluorinated amino acids, including difluorophenylalanine, have emerged as valuable tools in this research area. mdpi.comchemimpex.com
In the context of Alzheimer's disease, research focuses on the aggregation of the amyloid-beta (Aβ) peptide. Incorporating difluorophenylalanine into Aβ fragments allows scientists to use ¹⁹F NMR to monitor the aggregation process in detail. The fluorine atoms act as sensitive probes to detect conformational changes as the peptides assemble into oligomers and fibrils.
Furthermore, the unique self-assembling properties of peptides containing 3,4-difluoro-L-phenylalanine are being explored. Hydrogels formed from these peptides have been suggested as potential systems for the controlled release of therapeutics for neurological conditions or for use in evaluating patients with parkinsonian syndromes. mdpi.com The ability to create stable, biocompatible materials and to probe complex biological processes at a molecular level highlights the growing importance of this compound in neuroscience research.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Boc-3,4-difluoro-L-phenylalanine, and how can purity be optimized during purification?
- Answer : Synthesis typically involves fluorination of L-phenylalanine precursors using electrophilic fluorinating agents (e.g., Selectfluor) or Suzuki-Miyaura cross-coupling with fluorinated boronic acids. Post-synthesis, reverse-phase HPLC or recrystallization from ethanol/water mixtures effectively isolates the compound, achieving >95% purity (as per supplier specifications) .
Q. Which analytical techniques are critical for confirming structural integrity and enantiomeric purity?
- Answer : Combined use of and NMR confirms substitution patterns, while chiral HPLC or capillary electrophoresis verifies enantiomeric purity. Mass spectrometry (ESI-TOF) validates molecular weight. Purity is quantified via HPLC with UV detection at 210–254 nm .
Q. What storage conditions are essential to maintain this compound stability?
- Answer : Store at 0–6°C in airtight, moisture-resistant containers under inert gas (argon/nitrogen). The Boc group is acid-labile, so avoid exposure to acidic vapors. Desiccants like silica gel prevent hydrolysis .
Advanced Research Questions
Q. How do 3,4-difluoro substituents impact coupling efficiency in solid-phase peptide synthesis (SPPS)?
- Answer : Fluorine’s electron-withdrawing effect reduces the nucleophilicity of the α-amine, requiring stronger coupling agents (e.g., HATU, PyBOP) and extended reaction times (2–4 hours). Pre-activation with DIPEA improves yields. Monitor coupling via Kaiser test or Fmoc deprotection UV monitoring .
Q. How can contradictory data on Boc deprotection kinetics in fluorinated derivatives be resolved methodologically?
- Answer : Perform comparative kinetic studies using trifluoroacetic acid (TFA) at varying concentrations (20–95% in DCM) and track deprotection via in-situ FTIR or LC-MS. Contrast results with non-fluorinated analogs (e.g., Boc-L-phenylalanine) to isolate substituent effects .
Q. What strategies minimize racemization during this compound incorporation into peptides?
- Answer : Conduct couplings at 0–4°C with 1.5–2.0 equivalents of HOBt/HOAt additives. Use low-dielectric solvents (e.g., DMF/CHCl mixtures) and minimize base (DIPEA) exposure. Confirm enantiopurity via Marfey’s reagent derivatization and HPLC analysis .
Q. How do physicochemical properties of this compound compare to other halogenated analogs in peptide design?
- Answer : Fluorine’s small size and electronegativity enhance metabolic stability and reduce steric hindrance compared to bulkier halogens (Cl, Br). Circular dichroism (CD) shows fluorinated peptides adopt tighter β-sheet conformations, while protease resistance assays (e.g., trypsin digestion) demonstrate prolonged half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
